

Physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-sulfonamide

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An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-4-sulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

1,3-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound containing a pyrazole ring substituted with two methyl groups and a sulfonamide functional group.^[1] It is generally a solid at room temperature and is soluble in polar solvents.^[1] While experimentally determined physical constants such as melting and boiling points are not readily available in the literature, a summary of its known and computed properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide

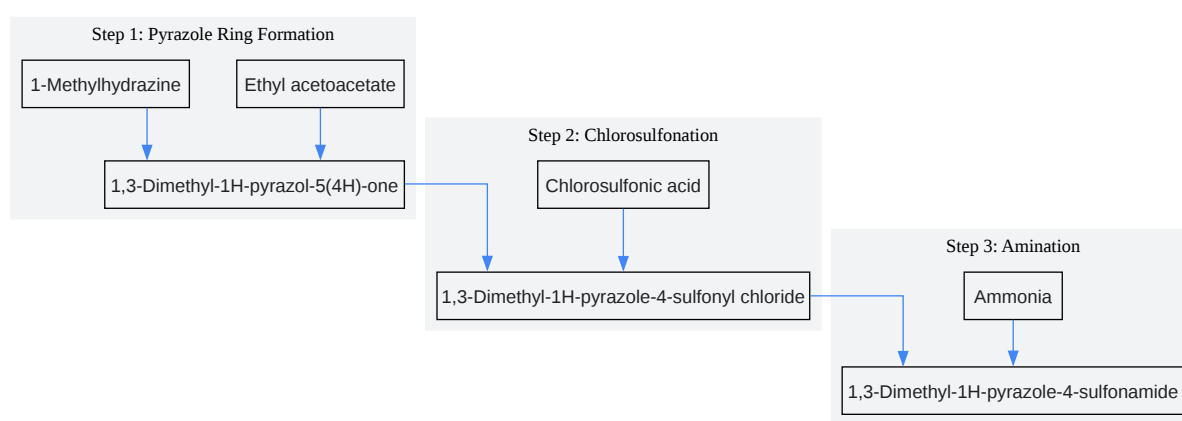
Property	Value	Source
CAS Number	88398-53-2	[1]
Molecular Formula	C ₅ H ₉ N ₃ O ₂ S	[1]
Molecular Weight	175.21 g/mol	[2]
Appearance	Pale Yellow Solid	[3]
IUPAC Name	1,3-dimethyl-1H-pyrazole-4-sulfonamide	[2]
InChI	InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10)	[1]
InChIKey	FQQRVLUHFKWHRT-UHFFFAOYSA-N	[1]
SMILES	<chem>CC1=NN(C)C=C1S(N)(=O)=O</chem>	[4]
XLogP3 (Computed)	-0.8	[2]
Topological Polar Surface Area (Computed)	86.4 Å ²	[2]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Solubility	Soluble in polar solvents	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is not explicitly documented in the reviewed literature, a reliable synthetic route can be inferred from the well-established synthesis of structurally similar pyrazole-4-sulfonamide derivatives.[5][6] The proposed synthesis is a three-step process involving the formation of the pyrazole ring, followed by chlorosulfonation, and finally, amidation.

2.1. Proposed Synthetic Workflow

The logical workflow for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is depicted in the following diagram:



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Caption: Proposed synthetic pathway for 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

2.2. Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one

- To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of 1-methylhydrazine dropwise at room temperature.
- The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

- After completion, the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization or column chromatography to yield 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

- 1,3-Dimethyl-1H-pyrazol-5(4H)-one is added portion-wise to an excess of chlorosulfonic acid at 0°C with constant stirring.
- The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- The mixture is carefully poured onto crushed ice to quench the reaction.
- The precipitated solid is filtered, washed with cold water, and dried under vacuum to give 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran).
- The solution is cooled to 0°C, and an excess of aqueous ammonia is added dropwise.
- The reaction mixture is stirred at room temperature for several hours.
- The solvent is evaporated, and the residue is treated with water.
- The solid product is collected by filtration, washed with water, and purified by recrystallization to afford 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Analytical Characterization

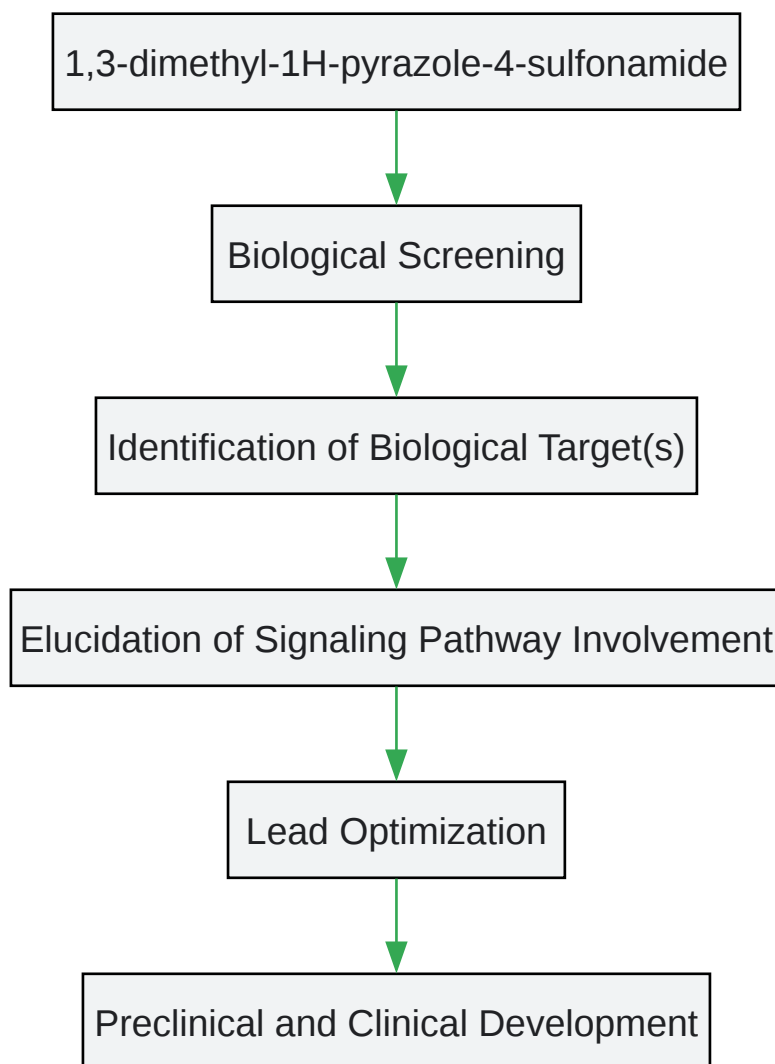
The structural confirmation of the synthesized 1,3-dimethyl-1H-pyrazole-4-sulfonamide would be performed using standard analytical techniques. Based on the data for closely related analogs, the expected spectral data are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups and the pyrazole ring proton, as well as a broad singlet for the sulfonamide NH_2 protons.
- ^{13}C NMR: The carbon NMR spectrum should display signals corresponding to the two methyl carbons and the three pyrazole ring carbons.
- FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and C=N and C=C stretching of the pyrazole ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.21 g/mol).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of 1,3-dimethyl-1H-pyrazole-4-sulfonamide in any biological signaling pathways. However, the broader class of pyrazole-sulfonamide derivatives has been investigated for various pharmacological activities.^{[5][6]} These compounds are known to exhibit a range of biological effects, including antibacterial, anti-inflammatory, and antiproliferative activities.^{[5][6]} The sulfonamide moiety is a well-known pharmacophore present in many antibacterial drugs.^[1]

The logical relationship for the potential development of this compound as a therapeutic agent is outlined below:



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Caption: Logical workflow for investigating the therapeutic potential of the compound.

Further research is required to determine the specific biological targets and mechanisms of action of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. In vitro and in vivo studies would be necessary to elucidate its potential therapeutic applications and its effects on cellular signaling pathways.

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- To cite this document: BenchChem. [Physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281980#physical-and-chemical-properties-of-1-3-dimethyl-1h-pyrazole-4-sulfonamide]

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